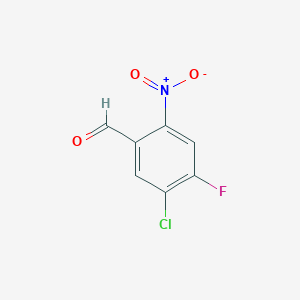

5-Chloro-4-fluoro-2-nitrobenzaldehyde

Description

Significance of Aromatic Aldehyde Scaffolds in Synthetic Chemistry

Aromatic aldehydes are fundamental C1 synthons in organic chemistry, prized for the reactivity of the formyl group (-CHO). This functional group is a gateway to numerous critical chemical reactions:

Nucleophilic Addition: The electrophilic carbon of the aldehyde readily undergoes attack by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other functionalized products.

Condensation Reactions: Aromatic aldehydes are key participants in classic condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, Knoevenagel, and aldol (B89426) reactions, which are fundamental for carbon-carbon bond formation. nih.gov

Reductive Amination: They serve as precursors for the synthesis of amines through reductive amination, a cornerstone transformation in pharmaceutical synthesis.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another avenue for molecular elaboration.

The aromatic ring itself provides a stable scaffold that can be further functionalized, making these molecules integral intermediates for constructing a diverse array of complex organic structures, from pharmaceuticals to fragrances. sigmaaldrich.com

Strategic Importance of Halogen and Nitro Substituents in Aromatic Systems

The presence of halogen (e.g., chlorine, fluorine) and nitro (-NO₂) groups on an aromatic ring profoundly influences its reactivity and properties. These substituents are strongly electron-withdrawing, which has several strategic implications for synthesis:

Modulation of Reactivity: By withdrawing electron density, these groups deactivate the aromatic ring towards electrophilic aromatic substitution, making it less reactive than benzene (B151609) itself. achmem.com However, they activate the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to each other or another activating group. This allows for the introduction of a wide range of nucleophiles, a key strategy in building complex molecules. nbinno.com

Directing Effects: Halogens are ortho-, para-directing for electrophilic substitution, despite being deactivating. rsc.org The nitro group is a strong meta-director. The interplay of these directing effects in polysubstituted rings allows for regioselective functionalization.

Synthetic Handles: The nitro group is exceptionally versatile. It can be reduced to an amine (-NH₂), which is a key functional group in many biologically active molecules and can be further transformed into diazonium salts, amides, and other functionalities. nbinno.com Halogens serve as crucial coupling partners in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for creating carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties: The inclusion of fluorine, in particular, can significantly alter the metabolic stability, lipophilicity, and binding affinity of a molecule, a strategy widely employed in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles.

Positioning of 5-Chloro-4-fluoro-2-nitrobenzaldehyde within Advanced Organic Synthesis

While specific research on this compound is limited, its structure suggests it would be a valuable intermediate in advanced organic synthesis. Its utility can be inferred from the collective properties of its constituent functional groups. It is an important organic intermediate used in the synthesis of medicines and pesticides. myskinrecipes.com

The molecular architecture of this compound combines the features of an aromatic aldehyde with the powerful electronic effects of three distinct substituents.

Interactive Data Table: Properties of a Representative Isomer (2-Chloro-4-fluoro-5-nitrobenzaldehyde)

| Property | Value |

| Molecular Formula | C₇H₃ClFNO₃ |

| Molecular Weight | 203.56 g/mol |

| CAS Number | 99329-85-8 |

| Appearance | White to yellow crystalline powder |

| Storage | 2-8°C, inert gas atmosphere |

Data sourced for the isomer 2-Chloro-4-fluoro-5-nitrobenzaldehyde (B1590772).

The functional groups contribute to its reactivity profile as follows:

Aldehyde Group: Located at the C1 position, it is the primary site for nucleophilic attack and condensation reactions.

Nitro Group: Positioned at C2 (ortho to the aldehyde), its strong electron-withdrawing nature significantly enhances the electrophilicity of the aldehyde carbon and the aromatic ring. It also sterically influences reactions at the C1 and C3 positions.

Fluorine Atom: At C4, it contributes to the deactivation of the ring and can serve as a leaving group in SNAr reactions, activated by the ortho-nitro group. Its presence is highly desirable in medicinal chemistry for improving metabolic stability.

Chlorine Atom: At C5, this halogen further modifies the electronic properties of the ring and provides an additional site for metal-catalyzed cross-coupling reactions.

The specific arrangement of these groups in this compound would offer a unique pattern of reactivity, allowing synthetic chemists to perform selective transformations at multiple positions on the aromatic scaffold. This positions it as a potentially powerful, albeit currently underreported, building block for the synthesis of highly functionalized and complex target molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

213382-47-9 |

|---|---|

Molecular Formula |

C7H3ClFNO3 |

Molecular Weight |

203.55 g/mol |

IUPAC Name |

5-chloro-4-fluoro-2-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H |

InChI Key |

JXZQEXAZVGYZDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Methodologies for Chemical Synthesis of 5 Chloro 4 Fluoro 2 Nitrobenzaldehyde

Established Synthetic Pathways and Historical Context

Historically, the synthesis of substituted benzaldehydes has involved the transformation of toluene (B28343) derivatives. The most common and industrially significant route to 5-Chloro-4-fluoro-2-nitrobenzaldehyde begins with 2-Chloro-4-fluorotoluene. google.comgoogle.com This multi-step process involves the sequential halogenation of the methyl group, hydrolysis to an aldehyde, and finally, nitration of the aromatic ring. An alternative, though less documented, theoretical pathway could involve the direct chlorination of a pre-nitrated benzaldehyde (B42025) precursor.

The dominant strategies for producing this compound rely on a building-block approach, where functional groups are introduced sequentially onto a simpler starting molecule.

Multi-Step Synthetic Strategies from Precursor Compounds

Synthesis via 2-Chloro-4-fluorotoluene Pathway

Photochlorination of 2-Chloro-4-fluorotoluene to Dichlorotoluene Intermediate

The initial step involves the free-radical chlorination of the methyl group on 2-Chloro-4-fluorotoluene. This reaction is typically carried out by introducing chlorine gas under ultraviolet (UV) light irradiation. google.com The photochlorination converts the methyl group into a dichloromethyl group, yielding 2-chloro-1-(dichloromethyl)-4-fluorobenzene, also referred to as 2-Chloro-4-fluoro-dichlorotoluene. google.com The reaction temperature is a critical parameter, often controlled within a range of 20 to 120 °C to optimize the reaction rate and selectivity. google.com

| Parameter | Conditions | Yield | Reference |

| Starting Material | 2-Chloro-4-fluorotoluene | google.com | |

| Reagent | Chlorine Gas (Cl₂) | google.com | |

| Condition | High-pressure ultraviolet light | google.com | |

| Temperature | 60 - 70 °C | 91.3% | google.com |

| Product | 2-Chloro-4-fluoro-dichlorotoluene | google.com |

Hydrolysis to 2-Chloro-4-fluorobenzaldehyde

The dichlorotoluene intermediate is then hydrolyzed to form 2-Chloro-4-fluorobenzaldehyde. google.com This step is performed in the presence of a catalyst and water. google.com The reaction conditions, including temperature and duration, are carefully controlled to ensure complete conversion and minimize side reactions. A variety of catalysts can be employed, such as N,N-dimethylformamide or phase-transfer catalysts like tetrabutylammonium (B224687) bromide. google.com The reaction is typically conducted at temperatures ranging from 10 to 100 °C for a duration of 3 to 40 hours. google.com Upon completion, the product is cooled, solidified, and purified through filtration and washing. google.com

| Parameter | Conditions | Reference |

| Starting Material | 2-Chloro-4-fluoro-dichlorotoluene | google.com |

| Reaction Type | Hydrolysis | google.com |

| Catalysts | N,N-dimethyl sulfoxide, tetrahydrofuran, N,N-dimethylformamide, tetrabutylammonium bromide, etc. | google.com |

| Temperature | 10 - 100 °C (Optimal: 70 - 100 °C) | google.com |

| Time | 3 - 40 hours | google.com |

| Product | 2-Chloro-4-fluorobenzaldehyde | google.com |

Nitration of 2-Chloro-4-fluorobenzaldehyde to Target Compound

The final step is the nitration of 2-Chloro-4-fluorobenzaldehyde to yield this compound. google.com This electrophilic aromatic substitution is typically achieved using a nitrating agent, which is commonly a mixture of concentrated sulfuric acid and fuming nitric acid, or a combination of a nitrate (B79036) salt (like potassium nitrate) and concentrated sulfuric acid. google.com The reaction is highly exothermic and requires careful temperature control, usually between -30 and 0 °C, to prevent over-nitration and side reactions. google.com After the reaction, the mixture is poured into ice water, causing the product to precipitate, which can then be isolated. google.com Yields for this step are reported to be as high as 90%. google.com

| Parameter | Conditions | Yield | Reference |

| Starting Material | 2-Chloro-4-fluorobenzaldehyde | google.com | |

| Reagents | Fuming nitric acid and concentrated sulfuric acid | ~90% | google.com |

| Potassium nitrate and concentrated sulfuric acid | 90% | google.com | |

| Temperature | 0 to -30 °C | google.com | |

| Work-up | Separation in ice water | google.com | |

| Product | This compound | google.com |

A theoretical synthetic pathway to this compound could involve the direct chlorination of a 4-Fluoro-5-nitrobenzaldehyde precursor. This would entail an electrophilic aromatic substitution reaction where a chlorine atom is introduced onto the benzene (B151609) ring. However, based on available scientific literature and patent databases, this specific route is not a commonly documented or established method for the synthesis of this compound. The regioselectivity of such a chlorination reaction would be complex to control due to the existing directing effects of the aldehyde, nitro, and fluoro substituents.

Synthesis via 4-Fluoro-5-nitrobenzaldehyde Precursor

Chlorination Reaction with Thionyl Chloride

A common route in the synthesis of aromatic aldehydes involves the conversion of a corresponding carboxylic acid to an acyl chloride, which is then subsequently reduced. In the context of this compound synthesis, a relevant precursor, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, is treated with an excess of thionyl chloride (SOCl₂) to form the corresponding acyl chloride intermediate. nih.gov This reaction is a standard method for preparing acyl chlorides from carboxylic acids. orgsyn.org The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. orgsyn.org In some procedures, a catalytic amount of dimethylformamide (DMF) is added to facilitate the conversion. nih.gov The resulting acyl chloride is a highly reactive intermediate, primed for subsequent reactions to yield the final aldehyde product. ksu.edu.sa

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound is critical for maximizing yield, ensuring product purity, and maintaining safe operational parameters. This involves careful management of several key factors, from temperature to the choice of reagents.

Nitration reactions are notoriously exothermic, releasing significant amounts of heat that can lead to hazardous thermal runaways if not properly controlled. brainly.comchemicalindustryjournal.co.uk Maintaining a low temperature during the nitration step is essential for several reasons. Firstly, it prevents unwanted side reactions, such as the formation of dinitro derivatives or other by-products, which become more prevalent at higher temperatures. brainly.comquora.com Secondly, elevated temperatures can cause the decomposition of nitric acid, leading to the formation of nitrogen dioxide gas and reducing the efficiency of the desired nitration. brainly.com For the synthesis of related nitroaromatic compounds, reaction temperatures are often controlled between 0°C and 10°C. google.com Effective heat management can be achieved through external cooling baths or, in larger-scale operations, internal cooling coils. google.com The use of continuous flow reactors also offers significantly improved heat transfer compared to traditional batch reactors, allowing for better control over exothermic processes. chemicalindustryjournal.co.uk

The choice of solvent plays a significant role in the nitration of aromatic compounds. The introduction of a nitro group is typically performed in strongly acidic, polar media. nih.gov However, the polarity of the solvent can have drastic effects on the photophysical pathways and stability of nitroaromatic compounds. nih.govresearchgate.net In the synthesis of 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772), solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often employed. google.comnih.gov These solvents are chosen for their ability to dissolve the reactants while remaining relatively inert under the strong acidic conditions of nitration. The use of ionic liquids as solvents in nitration has also been explored as a greener alternative, potentially offering enhanced reaction rates and easier product separation. organic-chemistry.org In some patented procedures, the synthesis is carried out without any solvent, which can simplify the workup process and reduce environmental impact. google.com

The synthesis pathway for this compound can involve both halogenation and hydrolysis steps, where catalytic systems are employed to enhance efficiency. For instance, one preparation method starts with 2-chloro-4-fluorotoluene, which undergoes chlorination under high-pressure ultraviolet light, followed by hydrolysis of the resulting intermediate in the presence of a catalyst to form 2-chloro-4-fluorobenzaldehyde. google.com The catalyst in the hydrolysis step is crucial for improving reaction rates and product quality, with the added benefit that it can often be removed easily during post-treatment. google.com While specific catalysts for this exact transformation are proprietary, related syntheses of aldehydes from halogenated precursors often utilize various catalytic systems. For example, the hydrolysis of benzal chloride to benzaldehyde is a commercial method. ksu.edu.sa Ruthenium-based pincer complexes have shown high efficiency in the catalytic oxidation of carbon-halogen bonds using water as the oxidant, representing an advanced catalytic approach to hydrolysis. acs.org

Table 1: Effect of Catalyst on Hydrolysis of Halogenated Precursors

| Catalyst System | Precursor | Product | Key Advantage |

| Proprietary Catalyst | 2-chloro-4-fluoro-dichlorotoluene | 2-chloro-4-fluorobenzaldehyde | Easy removal during workup, improves product quality. google.com |

| Acid/Base | Benzal chloride | Benzaldehyde | Established commercial method. ksu.edu.sa |

| Acridine-based PNP-Ru complex | Benzylic halides | Carboxylic acids (via aldehyde) | High efficiency, uses water as oxidant. acs.org |

The selection and concentration of the nitrating agent are paramount for achieving high selectivity and yield in the synthesis of this compound. The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comrushim.ru Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com

Alternative nitrating systems have been developed to avoid the harsh conditions of mixed acids. One reported method for preparing the target compound involves the use of potassium nitrate (KNO₃) as the nitrating agent in a solution of concentrated sulfuric acid. google.comgoogle.com Other methodologies have explored metal nitrates, such as bismuth subnitrate, in combination with thionyl chloride, as a mild and selective method for aromatic nitration. nih.gov The concentration of the nitrating agent must be carefully controlled; insufficient amounts will lead to incomplete reaction, while an excess can increase the risk of over-nitration, leading to dinitro byproducts. brainly.com

Table 2: Comparison of Nitrating Agents for Aromatic Compounds

| Nitrating Agent | Active Species | Typical Conditions | Advantages |

| HNO₃ / H₂SO₄ | NO₂⁺ | Low temperature (0-10°C) | Widely used, effective for many substrates. youtube.comrushim.ru |

| KNO₃ / H₂SO₄ | NO₂⁺ | Low temperature (0-10°C) | Uses a solid nitrate source, allows for controlled addition. google.comgoogle.com |

| Bismuth Subnitrate / SOCl₂ | Not specified | Dichloromethane solvent | Mild and selective, particularly for phenols. nih.gov |

| Acyl Nitrates | RCOONO₂ | Varies with solvent | Can offer different selectivity compared to mixed acid. acs.org |

Innovative and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and sustainable methods for synthesizing chemical compounds. semanticscholar.org For the synthesis of this compound and related structures, this involves exploring alternative reagents, solvents, and energy sources.

One key area of innovation is the move towards solvent-free reactions. Performing reactions without a solvent, or "neat," reduces waste, cost, and the hazards associated with volatile organic compounds. nih.gov A patented method for producing 2-chloro-4-fluoro-5-nitrobenzaldehyde highlights a process that requires no solvent, simplifying the post-reaction workup to filtration and washing. google.com

The use of alternative energy sources like microwave irradiation and ultrasound is another hallmark of green synthesis, often leading to dramatically reduced reaction times and increased yields. semanticscholar.org While not specifically documented for this compound, these techniques are widely applied in organic synthesis. Furthermore, the development of novel catalytic systems that are highly efficient, recyclable, and operate under mild conditions is a central goal of green chemistry. nih.gov For instance, employing solid acid catalysts or polymer-supported reagents could replace corrosive liquid acids like sulfuric acid, making the process safer and easier to manage. acs.org The overarching aim of these innovative approaches is to design synthetic routes that are not only efficient but also minimize environmental impact and enhance safety. nih.govejcmpr.com

Solvent-Free Methodologies and Mechanochemical Synthesis Principles

Solvent-free synthesis represents a cornerstone of green chemistry, aiming to eliminate the environmental and safety hazards associated with volatile organic compounds. For aromatic compounds, reactions are often carried out by grinding solid reactants together, sometimes with a catalytic agent, to initiate a chemical transformation.

Mechanochemical Synthesis Principles: This technique utilizes mechanical energy—such as grinding, milling, or shearing—to activate chemical reactions. In the context of synthesizing this compound, a hypothetical mechanochemical approach could involve the solid-state nitration of a precursor like 5-chloro-4-fluorobenzaldehyde. The reactants would be milled together, potentially with a solid nitrating agent and a solid acid catalyst, to induce the reaction without a solvent medium. This method can lead to higher yields, shorter reaction times, and unique reactivity compared to traditional solution-phase chemistry. While specific protocols for this compound are not published, the principles of mechanochemistry offer a promising avenue for a truly solvent-free process.

Utilization of Sustainable Reagents and Catalysts

The selection of reagents and catalysts is critical for developing sustainable chemical processes. The goal is to replace hazardous, stoichiometric reagents with safer, more efficient catalytic alternatives.

Sustainable Reagents: A key step in the synthesis of nitroaromatics is the nitration reaction. Traditional methods often employ a hazardous mixture of concentrated sulfuric and nitric acids ("mixed acid"). A more sustainable approach involves using alternative nitrating agents that are safer to handle and generate less acidic waste. For instance, the use of solid nitrate salts (e.g., potassium nitrate) in conjunction with a recyclable acid catalyst can be considered a greener alternative to large volumes of mixed acid.

Catalysis: The use of solid acid catalysts, such as zeolites or acid-functionalized resins, could offer significant environmental benefits. These catalysts can potentially replace corrosive liquid acids like sulfuric acid. Their primary advantages include:

Ease of Separation: Solid catalysts can be easily filtered from the reaction mixture, simplifying product purification.

Recyclability: The ability to be recovered and reused for multiple reaction cycles reduces waste and lowers operational costs.

Reduced Corrosion: Solid acids are generally less corrosive to equipment than their liquid counterparts.

A potential catalytic system for synthesizing this compound could involve the nitration of 5-chloro-4-fluorobenzaldehyde using a nitrate salt over a solid acid catalyst bed.

Table 1: Comparison of Potential Nitrating Systems

| Reagent System | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|

| Concentrated H₂SO₄ / HNO₃ | Highly effective, well-established | Highly corrosive, hazardous, produces significant acidic waste | Low |

| Potassium Nitrate / H₂SO₄ | Uses a solid, stable nitrate source | Still requires a strong liquid acid | Moderate |

| Nitrate Salt / Solid Acid Catalyst | Avoids corrosive liquid acids, catalyst is recyclable, simplified workup | May require higher temperatures or longer reaction times | High |

Minimization of By-product Formation and Waste Reduction

Controlling reaction selectivity and implementing waste reduction strategies are essential for an environmentally and economically viable synthesis.

By-product Minimization: In the nitration of substituted benzaldehydes, the formation of undesired isomers is a common problem. The directing effects of the existing substituents (chloro, fluoro, and aldehyde groups) on the aromatic ring determine the position of the incoming nitro group. To synthesize the desired this compound isomer with high selectivity, precise control over reaction conditions such as temperature, reaction time, and the choice of nitrating agent is crucial. Lowering the reaction temperature can often enhance the selectivity of nitration reactions, thereby minimizing the formation of other isomers that would need to be separated and discarded.

Waste Reduction Strategies:

Catalyst Recycling: As mentioned, employing recyclable solid acid catalysts is a primary strategy for waste reduction.

Solvent Recycling: In processes where solvents are unavoidable, choosing solvents that can be easily recovered and purified for reuse is essential.

Process Optimization: Optimizing the reaction to achieve the highest possible yield and conversion rate ensures that raw materials are used efficiently and waste generation is minimized. For example, a process yielding 95% of the desired product is significantly less wasteful than one yielding 70%, as it produces fewer separation losses and by-products.

Aqueous Workup Reduction: Traditional synthesis often involves quenching the reaction mixture in large volumes of ice water, followed by extraction with organic solvents. This generates large amounts of contaminated wastewater and solvent waste. A solvent-free process or a reaction using a recyclable solid catalyst can dramatically reduce or eliminate this aqueous workup step.

Reactivity and Reaction Mechanisms of 5 Chloro 4 Fluoro 2 Nitrobenzaldehyde

Electrophilic and Nucleophilic Character of the Aromatic Ring

The aromatic ring of 5-Chloro-4-fluoro-2-nitrobenzaldehyde is characterized by a significant electron deficiency. This is a direct consequence of the cumulative electron-withdrawing effects of the attached substituents, which deactivates the ring towards electrophilic aromatic substitution but can make it susceptible to nucleophilic aromatic substitution under certain conditions.

The electron density of the benzene (B151609) ring is modulated by the inductive and resonance effects of the chloro, fluoro, and nitro groups.

Nitro Group (-NO₂): Positioned at the C2 position, the nitro group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) due to the high electronegativity of nitrogen and oxygen, and a strong negative resonance effect (-R). The -R effect delocalizes the ring's π-electrons onto the nitro group, significantly reducing electron density, especially at the ortho and para positions relative to it.

The combination of one very strong deactivating group (-NO₂) and two deactivating halogen groups renders the aromatic ring of this compound highly electron-poor. This reduced nucleophilicity makes electrophilic attack on the ring very difficult. Conversely, the pronounced electron deficiency increases the electrophilicity of the carbonyl carbon of the aldehyde group.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Nitro (-NO₂) | 2 | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strong Deactivation |

| Fluoro (-F) | 4 | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivation |

| Chloro (-Cl) | 5 | Strongly withdrawing (-I) | Weakly donating (+R) | Deactivation |

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is the primary site of reactivity in this compound, largely due to the electronic influence of the substituted aromatic ring. The strong electron-withdrawing nature of the ring substituents enhances the partial positive charge on the carbonyl carbon, making it a highly reactive electrophile for nucleophilic attack.

The enhanced electrophilicity of the aldehyde facilitates condensation reactions with various nucleophiles, particularly carbanions derived from active methylene (B1212753) compounds.

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound in the presence of a basic catalyst. sigmaaldrich.com For this compound, the reaction proceeds readily due to the highly electrophilic aldehyde carbon.

The mechanism involves the deprotonation of the active methylene compound (e.g., malononitrile, diethyl malonate) by a weak base (like piperidine (B6355638) or pyridine) to form a resonance-stabilized carbanion. youtube.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate alkoxide is protonated to form a β-hydroxy adduct, which subsequently undergoes base-catalyzed dehydration to yield a stable, conjugated α,β-unsaturated product. organic-chemistry.orgsigmaaldrich.com The strong electron-withdrawing groups on the aromatic ring facilitate the final elimination step, driving the reaction to completion.

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Product Type |

| This compound | Malononitrile | Piperidine | 2-(5-Chloro-4-fluoro-2-nitrobenzylidene)malononitrile |

| This compound | Diethyl malonate | Pyridine | Diethyl 2-(5-Chloro-4-fluoro-2-nitrobenzylidene)malonate |

| This compound | Cyanoacetic acid | Pyridine | (E)-2-Cyano-3-(5-chloro-4-fluoro-2-nitrophenyl)acrylic acid |

Aldol (B89426) condensations involve the reaction of an enolate (from an aldehyde or ketone) with a carbonyl compound. Since this compound has no α-hydrogens, it cannot form an enolate and cannot self-condense. However, it is an excellent electrophilic partner in crossed aldol condensations, such as the Claisen-Schmidt condensation, with an enolizable ketone (e.g., acetone, acetophenone). wikipedia.orgwikipedia.org

In a base-catalyzed Claisen-Schmidt condensation, a base abstracts an α-proton from the ketone to form an enolate nucleophile. umkc.edu This enolate then attacks the highly electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily dehydrates, often spontaneously upon heating, to yield the corresponding α,β-unsaturated ketone, also known as a chalcone (B49325) when the ketone is an acetophenone. escholarship.org The reaction is generally irreversible because the final conjugated product is highly stable.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Chloro-4-fluoro-2-nitrobenzoic acid. This transformation is a common and fundamental reaction in organic synthesis. mdpi.com A variety of oxidizing agents can be employed to achieve this conversion.

The presence of electron-withdrawing groups on the aromatic ring does not typically inhibit the oxidation and can make the aldehyde more susceptible to attack by certain oxidizing agents. researchgate.net The reaction mechanism depends on the specific reagent used. For instance, with potassium permanganate (B83412) (KMnO₄) in alkaline conditions, the reaction proceeds through the formation of a permanganate ester intermediate, which then collapses to form the carboxylate salt. Subsequent acidification yields the final carboxylic acid.

| Oxidizing Agent | Conditions | Product |

| Potassium permanganate (KMnO₄) | Basic, then acidic workup | 5-Chloro-4-fluoro-2-nitrobenzoic acid |

| Hydrogen peroxide (H₂O₂) | Basic or acidic | 5-Chloro-4-fluoro-2-nitrobenzoic acid |

| Chromic acid (H₂CrO₄) / Jones reagent | Acidic | 5-Chloro-4-fluoro-2-nitrobenzoic acid |

| Silver oxide (Ag₂O) / Tollens' reagent | Basic (ammoniacal) | 5-Chloro-4-fluoro-2-nitrobenzoic acid |

Reactions Involving the Nitro Group

Reduction to Amino Group: Diverse Reducing Agents and Conditions

The reduction of the nitro group to a primary amine is a fundamental transformation for nitroaromatic compounds, opening pathways to a wide range of derivatives such as dyes and pharmaceuticals. myskinrecipes.comjsynthchem.com The choice of reducing agent is critical to ensure high yield and selectivity, particularly to avoid unwanted side reactions like the reduction of the aldehyde group or dehalogenation. commonorganicchemistry.com

A variety of reducing systems are available for this conversion, each with specific advantages and compatibilities with other functional groups. wikipedia.org

| Reducing Agent/System | Typical Conditions | Notes on Selectivity for this compound |

| Catalytic Hydrogenation | ||

| H₂ / Palladium on Carbon (Pd/C) | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | Highly effective for nitro reduction, but carries a high risk of dehalogenation, particularly for aryl chlorides and bromides. commonorganicchemistry.com |

| H₂ / Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | Often preferred over Pd/C when halogen substituents are present, as it is less prone to causing dehalogenation. commonorganicchemistry.comwikipedia.org |

| Metal/Acid Systems | ||

| Iron (Fe) / Acid | Fe powder, acidic medium (e.g., acetic acid, HCl) | A mild and classic method that provides good selectivity for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.comwikipedia.org |

| Tin (Sn) / HCl | Sn metal, concentrated HCl | A common reagent for reducing aromatic nitro groups to amines without affecting carbonyl groups. scispace.com |

| Zinc (Zn) / Acid | Zn powder, acidic medium (e.g., acetic acid, HCl) | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com |

| Other Reagents | ||

| Tin(II) Chloride (SnCl₂) | Acidic or neutral conditions | A mild reducing agent capable of selectively reducing nitro groups in the presence of other sensitive functional groups. commonorganicchemistry.comwikipedia.org |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can be useful when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.com It can sometimes selectively reduce one nitro group in a dinitro compound. wikipedia.org |

| Sodium Borohydride (B1222165) (NaBH₄) / Catalyst | NaBH₄ with a transition metal catalyst (e.g., Ni(PPh₃)₄) in ethanol | Sodium borohydride alone is generally ineffective for reducing nitro groups. jsynthchem.com However, its reducing power can be enhanced with a catalyst to achieve the transformation. jsynthchem.com |

Formation of Reactive Intermediates via Nitro Group Reduction

The reduction of a nitro group (—NO₂) to an amino group (—NH₂) is not a single-step process but proceeds through a series of intermediates, each corresponding to a two-electron reduction. The primary intermediates in this pathway are the nitroso (—NO) and hydroxylamine (B1172632) (—NHOH) functional groups.

Stepwise Reduction Pathway:

Ar—NO₂ (Nitro) → Ar—NO (Nitroso) → Ar—NHOH (Hydroxylamine) → Ar—NH₂ (Amine)

Under specific conditions, the reaction can be stopped at these intermediate stages. For example, the use of zinc dust with ammonium (B1175870) chloride is a known method for reducing aliphatic nitro compounds to hydroxylamines. wikipedia.org Similarly, electrolytic reduction or the use of Raney nickel and hydrazine (B178648) at controlled low temperatures can yield aryl hydroxylamines. wikipedia.org

If the reaction conditions are not carefully controlled, these reactive intermediates can also lead to condensation products. For instance, the reaction of nitroso and hydroxylamine intermediates can form azoxy compounds (Ar—N=N⁺(O⁻)—Ar). Further reduction can yield azo compounds (Ar—N=N—Ar) and hydrazo compounds (Ar—NH—NH—Ar). wikipedia.org Treatment of nitroarenes with excess zinc metal, for example, can result in the formation of N,N'-diarylhydrazine. wikipedia.org In the gas phase, halonitrobenzene radical anions can undergo rearrangement and elimination to form other reactive species. researchgate.net The specific intermediates formed from this compound would depend entirely on the chosen reducing agent and reaction conditions. myskinrecipes.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by potent electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For SNAr to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group (the halogen) to effectively stabilize the negative charge of the intermediate through resonance. libretexts.orgpressbooks.pub

In the case of this compound, the ring is strongly activated towards nucleophilic attack by both the nitro group and the aldehyde group.

Reactivity of Chloro vs. Fluoro Substituents in SNAr

The regioselectivity of SNAr on this compound—that is, whether the chloro or fluoro substituent is displaced—depends on a combination of the inherent reactivity of the halogens as leaving groups and the activating influence of the electron-withdrawing groups.

General Reactivity Trend: In SNAr reactions, the typical order of reactivity for halogens as leaving groups is F > Cl > Br > I. wuxiapptec.com This is contrary to SN1 and SN2 reactions and is because the rate-determining step is the initial attack by the nucleophile. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Activating Group Influence: The position of the electron-withdrawing groups relative to the halogens is critical. libretexts.org

| Halogen | Position | Ortho/Para Activating Groups | Meta Activating Groups |

| Fluorine | C4 | Aldehyde (para) | Nitro (meta) |

| Chlorine | C5 | Nitro (ortho) | Aldehyde (meta) |

This substitution pattern creates a competitive scenario. While fluorine is generally a better leaving group, the chlorine atom is activated by the adjacent nitro group, which provides powerful resonance stabilization to the Meisenheimer intermediate. wikipedia.org The ultimate outcome would likely depend on the specific nucleophile and reaction conditions. researchgate.net For instance, studies on polyhalogenated systems have shown that fluorine is often the first halogen to be displaced in sequential substitution reactions. nih.gov However, the precise regioselectivity for this compound would need to be determined experimentally. myskinrecipes.com

Protonation Mechanisms and Aromatic Ring Activation

The rate of SNAr reactions can be significantly influenced by the reaction medium, particularly by the presence of acids. Protonation of the electron-withdrawing groups on the aromatic ring can enhance their electron-withdrawing capacity, thereby increasing the electrophilicity of the ring and accelerating the rate-determining nucleophilic attack. youtube.com

In this compound, both the nitro group and the aldehyde group contain oxygen atoms with lone pairs of electrons that can be protonated under acidic conditions.

Protonation of the Nitro Group: O=N⁺(O⁻)—Ar + H⁺ ⇌ O=N⁺(OH)—Ar

Protonation of the Aldehyde Group: O=CH—Ar + H⁺ ⇌ H-O⁺=CH—Ar

This protonation makes the substituents even more powerfully electron-withdrawing, which further polarizes the carbon-halogen bonds and lowers the activation energy for the formation of the Meisenheimer complex.

Studies on other activated systems, such as 6-halopurine nucleosides, have demonstrated this effect. In one case, the reaction with a weak nucleophile was autocatalytic and slow, but the addition of trifluoroacetic acid (TFA) eliminated the induction period and increased the reaction rate. researchgate.net This was attributed to the protonation of a nitrogen atom in the purine (B94841) ring, which activated the system towards nucleophilic attack. A similar principle applies to this compound, where acid catalysis could be used to enhance the reactivity of the ring in SNAr reactions. libretexts.org

Cross-Coupling Reactions Facilitated by Halogen Substituents

The chloro and fluoro groups on the this compound ring are key handles for synthetic transformations via cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium or copper, allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the halogens.

A critical factor governing these reactions is the differential reactivity of the C-Cl and C-F bonds. The bond dissociation energy of a C-F bond on an aromatic ring is significantly higher than that of a C-Cl bond, making the C-F bond much stronger and less reactive. reddit.comresearchgate.net In palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, the first step is typically the oxidative addition of the catalyst into the carbon-halogen bond. This step is substantially easier for C-Cl bonds than for C-F bonds. mdpi.com Consequently, palladium catalysts will selectively activate the C-Cl bond at the 5-position of the molecule, leaving the C-F bond at the 4-position intact under standard conditions. This chemoselectivity is a powerful tool for the stepwise, site-specific elaboration of the molecular scaffold.

The solubility of related nitro-substituted halobenzaldehydes in polar aprotic solvents like DMSO is known to facilitate their use in Suzuki-Miyaura couplings. The reaction would involve the oxidative addition of a palladium(0) catalyst to the C-Cl bond, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to form the new biaryl C-C bond and regenerate the catalyst. harvard.edu This allows for the introduction of a wide variety of aryl or vinyl substituents at the 5-position.

Below is a table representing a hypothetical Suzuki-Miyaura reaction with this compound, illustrating the expected outcome based on typical reaction conditions.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 5-Phenyl-4-fluoro-2-nitrobenzaldehyde |

| This compound | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 5-(Thiophen-2-yl)-4-fluoro-2-nitrobenzaldehyde |

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides, typically used to form biaryl compounds or aryl ethers. organic-chemistry.org Unlike palladium-catalyzed reactions, the classic Ullmann condensation often requires high temperatures (frequently over 200 °C) and stoichiometric amounts of copper powder. organic-chemistry.org

Several important factors must be considered when applying the Ullmann reaction to this compound:

Functional Group Tolerance: The harsh conditions of the classic Ullmann reaction can be incompatible with sensitive functional groups. The aldehyde group is susceptible to oxidation or other side reactions at high temperatures. The nitro group is generally more stable but can also be reduced under certain conditions.

Halogen Reactivity: While the C-Cl bond is more reactive than the C-F bond, the high temperatures and different mechanism of the Ullmann reaction can sometimes lead to the cleavage of the stronger C-F bond, particularly when it is activated by an ortho or para nitro group. In this molecule, the nitro group is ortho to the fluorine, potentially increasing its reactivity and leading to a loss of selectivity.

Modern Ligand-Accelerated Variants: More modern Ullmann-type reactions utilize copper(I) salts with ligands (such as phenanthrolines or diamines) which can proceed under milder conditions. These methods would be more suitable for a sensitive substrate like this compound, potentially improving both functional group tolerance and selectivity for C-Cl bond activation.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganicreactions.org An intramolecular Heck reaction (IMHR) can be used to construct cyclic and heterocyclic systems by tethering the alkene to the aryl halide within the same molecule. libretexts.orgresearchgate.net

This compound does not possess an intrinsic alkene moiety and therefore cannot undergo direct intramolecular Heck cyclization. However, it represents a valuable starting material to create precursors for such cyclizations. Its potential lies in a two-step synthetic sequence:

Installation of an Alkene Tether: The aldehyde group can be readily converted into a structure containing an alkene. For example, a Wittig reaction with an appropriate phosphorane (e.g., Ph₃P=CHCH₂CH₂OH) or reaction with an organometallic reagent (e.g., allylmagnesium bromide followed by etherification) could install a side chain containing a terminal double bond.

Intramolecular Heck Cyclization: The resulting molecule, now containing both the aryl chloride and a tethered alkene, could then undergo an intramolecular Heck reaction. The palladium catalyst would selectively activate the C-Cl bond, and the resulting organopalladium species would add across the tethered double bond. A final β-hydride elimination step would yield a new heterocyclic ring system and regenerate the catalyst. chim.it

This strategy allows for the potential synthesis of various fused heterocyclic structures, where the regioselectivity of the cyclization (i.e., the size of the ring formed) can be controlled by the length and nature of the tether attached to the aldehyde position. divyarasayan.org

Advanced Spectroscopic and Computational Analysis of 5 Chloro 4 Fluoro 2 Nitrobenzaldehyde

Quantum Chemical Studies and Theoretical Methodologies

Quantum chemical studies are essential for understanding the electronic structure and predicting the reactivity of molecules like 5-Chloro-4-fluoro-2-nitrobenzaldehyde. These computational methods provide insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations would provide a deep understanding of the geometric and electronic properties of this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the aldehyde and nitro groups relative to the aromatic ring. These simulations provide insights into the molecule's behavior in different environments (e.g., in various solvents) and how its shape fluctuates over time, which can influence its reactivity and interactions with other molecules. No specific MD simulation studies for this compound have been published.

Prediction of Nonlinear Optical Properties

Computational methods, often based on DFT, are used to predict the nonlinear optical (NLO) properties of molecules by calculating parameters such as polarizability and hyperpolarizability. The presence of electron-donating and electron-withdrawing groups on a conjugated system can lead to significant NLO effects, making a compound potentially useful in materials for optical devices. There are currently no published theoretical predictions of the NLO properties for this compound.

Spectroscopic Characterization Techniques in Research

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of organic molecules. For a polysubstituted aromatic compound like this compound, a combination of methods is required to confirm the precise arrangement of substituents on the benzene (B151609) ring and to understand its electronic and vibrational properties.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The ¹H NMR spectrum for this compound is expected to show two signals in the aromatic region and one signal in the aldehydic region. The aldehyde proton (CHO) would appear significantly downfield, typically in the range of 10.0-10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons, H-3 and H-6, would exhibit distinct chemical shifts and coupling patterns. The proton at the C-3 position is anticipated to appear as a doublet of doublets, split by the adjacent H-6 (a small meta coupling, J ≈ 2-3 Hz) and the fluorine atom at C-4 (a meta H-F coupling, J ≈ 4-6 Hz). The proton at the C-6 position would likely appear as a doublet, split by the fluorine atom at C-4 (a para H-F coupling, J ≈ 2-4 Hz). The strong electron-withdrawing effect of the ortho-nitro group would shift both aromatic signals downfield.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehyde carbon (C=O) would be the most downfield signal, expected around 185-190 ppm. The aromatic carbons would appear between 115 and 155 ppm. The carbon atom directly bonded to the fluorine (C-4) would show a large coupling constant (¹JCF ≈ 250-270 Hz), appearing as a doublet. The carbons ortho (C-3, C-5) and meta (C-2, C-6) to the fluorine would also exhibit smaller C-F couplings. The chemical shifts are influenced by the combined electronic effects of the chloro, fluoro, and nitro substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CHO | 10.3 - 10.5 | Singlet (s) | - |

| H-3 | ~8.0 - 8.2 | Doublet of doublets (dd) | ³J(H,F) ≈ 4-6 Hz, ⁴J(H,H) ≈ 2-3 Hz | |

| H-6 | ~7.8 - 8.0 | Doublet (d) | ⁴J(H,F) ≈ 2-4 Hz | |

| ¹³C | C=O | 185 - 190 | - | - |

| C-1 | ~130 - 135 | - | - | |

| C-2 | ~148 - 152 | - | - | |

| C-3 | ~125 - 130 | Doublet (d) | ²J(C,F) ≈ 20-25 Hz | |

| C-4 | ~160 - 165 | Doublet (d) | ¹J(C,F) ≈ 250-270 Hz | |

| C-5 | ~128 - 133 | Doublet (d) | ²J(C,F) ≈ 22-27 Hz | |

| C-6 | ~118 - 123 | Doublet (d) | ³J(C,F) ≈ 4-6 Hz |

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions from the aldehyde and nitro groups. A sharp, strong peak for the aldehyde C=O stretch is expected around 1700-1720 cm⁻¹. The nitro group (NO₂) would show two characteristic strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. Other important vibrations include the aromatic C-H stretches (above 3000 cm⁻¹), aromatic C=C stretches (1450-1600 cm⁻¹), the C-F stretch (1200-1280 cm⁻¹), and the C-Cl stretch (700-850 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations, particularly the aromatic ring breathing modes and the symmetric NO₂ stretch, are expected to give strong signals. The C=O stretch would also be visible.

Table 2: Predicted Vibrational Frequencies for this compound Note: These are predicted frequency ranges. The exact position depends on the molecular environment.

| Functional Group | Vibrational Mode | Predicted IR/Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium |

| Aldehyde C-H | Stretching | 2720 - 2850 (often two weak bands) | Weak |

| Aldehyde C=O | Stretching | 1700 - 1720 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Strong |

| Nitro NO₂ | Asymmetric Stretching | 1520 - 1560 | Strong |

| Symmetric Stretching | 1340 - 1370 | Strong | |

| C-F | Stretching | 1200 - 1280 | Strong |

| C-Cl | Stretching | 700 - 850 | Medium to Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λmax). The benzaldehyde (B42025) ring conjugated with a nitro group acts as a strong chromophore. Expected transitions include the π→π* transitions associated with the aromatic system and the n→π* transition associated with the carbonyl and nitro groups. The presence of halogen substituents (auxochromes) may cause a slight shift in the absorption maxima (bathochromic or hypsochromic shift). For similar nitrobenzaldehydes, strong absorptions are typically observed around 250-270 nm (π→π) and weaker absorptions at longer wavelengths, around 330-360 nm (n→π).

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The nominal molecular weight of C₇H₃ClFNO₃ is 203.55 g/mol .

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 203. A characteristic isotopic pattern for the molecular ion would be observed due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 203 and m/z 205.

Common fragmentation pathways would likely include:

Loss of a hydrogen atom: [M-H]⁺ at m/z 202.

Loss of the aldehyde group: [M-CHO]⁺ at m/z 174.

Loss of the nitro group: [M-NO₂]⁺ at m/z 157.

Loss of chlorine: [M-Cl]⁺ at m/z 168.

Table 3: Predicted Mass Spectrometry Fragments for this compound Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O).

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 203 / 205 | Molecular Ion [M]⁺ | [C₇H₃ClFNO₃]⁺ |

| 174 / 176 | [M-CHO]⁺ | [C₆H₃ClFNO₂]⁺ |

| 157 / 159 | [M-NO₂]⁺ | [C₇H₃ClFO]⁺ |

| 129 / 131 | [M-NO₂-CO]⁺ | [C₆H₃ClF]⁺ |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): Due to the compound's polarity and aromatic nature, reversed-phase HPLC (RP-HPLC) would be the most suitable method. A C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid or phosphoric acid) to ensure sharp peak shapes, would be effective. lcms.cz Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~260 nm).

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. A polar capillary column (e.g., one with a polyethylene (B3416737) glycol or cyanopropyl stationary phase) would be appropriate given the polar nature of the aldehyde and nitro groups. An electron capture detector (ECD) would be highly sensitive to this molecule due to the presence of electronegative nitro and halogen groups.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and identifying impurities in non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar isomers (e.g., 2-Chloro-4-fluoro-5-nitrobenzaldehyde) and reaction byproducts that may form during synthesis.

Reverse-phase HPLC is the most common modality for this type of analysis. In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile and/or methanol with water. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The highly substituted, relatively nonpolar benzaldehyde derivative interacts with the stationary phase, and its retention time is modulated by the specific composition and gradient of the mobile phase. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com

A typical HPLC method for analyzing substituted nitrobenzaldehydes would involve a C18 column and a gradient elution, starting with a higher proportion of water and increasing the organic solvent concentration over time. google.com This ensures that both more polar impurities and the less polar main compound are eluted effectively. Detection is commonly performed using a UV-Vis detector, as the aromatic nitro-aldehyde structure possesses strong chromophores that absorb light in the UV region (e.g., around 240-260 nm). google.com

Table 1: Representative HPLC Parameters for Analysis of Substituted Nitrobenzaldehydes

| Parameter | Typical Value |

| Stationary Phase | Reverse Phase C18 (Octadecyl-silica), 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at 240 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis and Reaction Monitoring

Gas Chromatography (GC) is a powerful tool for analyzing volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used for two purposes: monitoring the progress of synthesis reactions by quantifying the consumption of volatile starting materials and the formation of intermediates, and identifying any volatile impurities in the final product.

For reaction monitoring, GC can track the disappearance of a precursor, such as a substituted toluene (B28343) or a related chloro-nitro-benzaldehyde isomer. google.com For instance, in a nucleophilic aromatic substitution reaction to replace a chlorine atom with fluorine, GC analysis of aliquots taken from the reaction mixture can quantitatively show the decrease of the starting material's peak area over time, indicating reaction completion. google.com

The analysis is typically performed using a high-temperature capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenylpolysiloxane phase. orgsyn.org The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it vaporizes. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized components onto the column. The separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A temperature program, where the column temperature is gradually increased, is often employed to ensure the efficient elution of compounds with a range of boiling points. acs.org A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification. acs.org

Table 2: Illustrative GC Parameters for Reaction Monitoring

| Parameter | Typical Value |

| Stationary Phase | 5% Phenylpolysiloxane / 95% Dimethylpolysiloxane (e.g., DB-5 or equivalent) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Hold at 80 °C for 2 min, then ramp to 260 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in organic synthesis for qualitatively monitoring the progress of a reaction. chegg.com It allows a chemist to quickly determine the presence of starting materials, intermediates, and products in a reaction mixture.

In the synthesis of substituted nitrobenzaldehydes, TLC is used to track key transformations, such as nitration or halogen exchange. semanticscholar.orggoogle.com A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) alongside spots of the pure starting material(s) and, if available, the expected product. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture known as the eluent or developing agent. The eluent travels up the plate by capillary action, separating the components of the spotted mixtures based on their differential adsorption to the polar silica gel stationary phase and solubility in the mobile phase.

Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds interact more strongly with the silica gel and have lower Rƒ values. orgsyn.org The progress of the reaction is observed by the disappearance of the starting material spot and the appearance of a new product spot in the lane corresponding to the reaction mixture. For the synthesis of the related isomer 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772), a developing agent of petroleum ether and ethyl acetate (B1210297) in a 3:1 volume ratio has been shown to be effective for monitoring the reaction steps. google.com

Table 3: TLC System for Monitoring Synthesis of a Chloro-fluoro-nitrobenzaldehyde Isomer

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (3:1, v/v) |

| Visualization | UV light at 254 nm |

| Application | Monitoring the conversion of starting materials to intermediates and final product |

Applications of 5 Chloro 4 Fluoro 2 Nitrobenzaldehyde As a Synthetic Building Block

Role as an Intermediate in Complex Organic Molecule Synthesis

The strategic placement of electron-withdrawing groups (nitro, chloro, fluoro) and a reactive aldehyde function makes 2-Chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) a valuable precursor in multi-step organic synthesis. myskinrecipes.com Its functional groups serve as handles for a variety of chemical transformations. The aldehyde group can readily undergo condensation reactions, while the nitro group can be reduced to an amine, opening pathways to a different set of derivatives. myskinrecipes.com This multi-functionality allows chemists to build intricate molecular architectures, making it a crucial component in the synthesis of fine chemicals and specialized organic compounds. myskinrecipes.comcaming.com

Precursor for Pharmaceutical Compounds

In the pharmaceutical industry, the development of new therapeutic agents often relies on the availability of versatile chemical intermediates. 2-Chloro-4-fluoro-5-nitrobenzaldehyde serves as an important intermediate in the synthesis of medicines. caming.comgoogle.com The incorporation of fluorine atoms, in particular, is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of drug candidates. myskinrecipes.com

Intermediate in Agrochemical Production

The agrochemical sector utilizes 2-Chloro-4-fluoro-5-nitrobenzaldehyde as a critical intermediate for the production of modern crop protection agents. myskinrecipes.comgoogle.com Its structural features are integral to the synthesis of active ingredients that are both effective and targeted.

Development of Agricultural Herbicides and PesticidesThe compound is explicitly identified as an important intermediate in the synthesis of agricultural herbicides.google.comgoogle.comFor example, it is used in the production of aryltetrahydrophthalimides and tetrahydrophthalimide compounds that contain an isoxazoline (B3343090) moiety, classes of molecules known for their herbicidal activity.google.comFurthermore, the related compound 2-chloro-4-fluoro-5-nitrobenzoic acid, which can be derived from this benzaldehyde (B42025), is an intermediate for the pesticide saflufenacil.google.com

Table 1: Summary of Applications for 2-Chloro-4-fluoro-5-nitrobenzaldehyde

| Sector | Application Area | Specific Use | Reference |

|---|---|---|---|

| Pharmaceuticals | Drug Development | Intermediate for therapeutic agents and drug candidates. | myskinrecipes.com, google.com, caming.com |

| Agrochemicals | Crop Protection | Precursor for herbicides (e.g., aryltetrahydrophthalimides). | google.com, google.com |

| Industrial Chemicals | Dyes and Pigments | Used in the preparation of dyes and fluorescent probes. | myskinrecipes.com |

| Advanced Materials | Specialty Chemicals | Building block for specialty chemicals where halogen substitution enhances stability or reactivity. | myskinrecipes.com |

Utility in the Production of Dyes, Pigments, and Industrial Chemicals

The reactive nature of 2-Chloro-4-fluoro-5-nitrobenzaldehyde also lends itself to applications in the dye and pigment industry. It is commonly employed in the preparation of dyes and fluorescent probes. myskinrecipes.com The specific combination of substituents on the aromatic ring can influence the chromophoric properties of the final dye molecule, affecting its color, intensity, and stability.

Contributions to Advanced Materials Synthesis

Beyond traditional applications, this intermediate contributes to the field of materials science. It is used in the synthesis of specialty chemicals where the presence of halogen atoms can improve the stability or reactivity of the final product. myskinrecipes.com While specific examples are proprietary, building blocks with this type of functionality are valuable in creating polymers and other advanced materials with tailored electronic or physical properties.

Polymers with Enhanced Functionality

There is no publicly available research detailing the use of 5-Chloro-4-fluoro-2-nitrobenzaldehyde in the synthesis of polymers with enhanced functionality. The reactive aldehyde, chloro, fluoro, and nitro groups present on the molecule suggest its potential as a monomer or a modifying agent in polymer chemistry. However, without experimental data or published studies, any discussion on its role in creating polymers with specific functionalities would be purely speculative.

Materials with Specific Optical or Electronic Properties

Similarly, there is a lack of accessible information regarding the application of this compound in the development of materials with specific optical or electronic properties. The presence of nitro and fluoro groups, which are known to influence the electronic characteristics of aromatic compounds, could theoretically be exploited in the design of functional materials. Nevertheless, no published research has been found to substantiate this potential.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The traditional synthesis of substituted nitrobenzaldehydes often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing novel synthetic pathways that are not only efficient but also environmentally benign.

Future sustainable approaches may involve:

Process Intensification: Utilizing technologies like flow chemistry to perform nitration and other steps. Flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), which can enhance selectivity, improve safety, and minimize byproduct formation.

Greener Reagents: Investigating the use of alternative nitrating agents that are less corrosive and produce less toxic waste compared to traditional nitric acid/sulfuric acid mixtures.

Strategic Synthesis Order: Developing pathways where the aldehyde functionality is introduced in the final step to prevent its oxidation during nitration, a strategy that has been explored for related isomers to boost yield and simplify purification. google.com A Chinese patent, for example, describes a process where nitration is performed first on 2-chloro-4-fluorotoluene, followed by bromination and then hydrolysis to form the aldehyde, thereby protecting the sensitive group. google.com

These innovations aim to reduce the environmental footprint and manufacturing costs associated with producing 5-Chloro-4-fluoro-2-nitrobenzaldehyde, making it a more accessible building block for various industries.

Advanced Catalyst Design for Selective Transformations

The reactivity of this compound is dictated by its three distinct functional groups: the aldehyde, the nitro group, and the halogen substituents. This complexity presents a significant challenge for achieving selective chemical transformations. Advanced catalyst design is paramount to controlling which part of the molecule reacts.

Emerging research avenues in catalysis relevant to this compound include:

Photocatalysis: Light-driven reactions offer mild conditions and unique selectivity. Photocatalysts could be designed to enable specific transformations, such as selective C-H functionalization or transformations of the aldehyde group, without requiring harsh thermal conditions that could lead to decomposition or side reactions. google.com

Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For this compound, chiral organocatalysts could be employed to facilitate stereoselective additions to the aldehyde group, creating valuable chiral building blocks for the pharmaceutical industry. researchgate.net

Chemoselective Catalysts: The development of catalysts that can differentiate between the various reactive sites is a key goal. For example, a catalyst could be designed to selectively reduce the nitro group to an amine while leaving the aldehyde and halogen atoms untouched. Conversely, another catalytic system could facilitate cross-coupling reactions at the carbon-chlorine bond without affecting the other functional groups.

The table below summarizes potential catalytic approaches for selective transformations of the molecule.

| Target Functional Group | Potential Catalytic Approach | Desired Transformation |

| Aldehyde (-CHO) | Chiral Organocatalysts | Asymmetric Aldol (B89426) or Michael Additions |

| Nitro (-NO2) | Heterogeneous Metal Catalysts (e.g., Pd/C, PtO2) | Selective Reduction to Amine (-NH2) |

| Chloro (-Cl) | Palladium-based Cross-Coupling Catalysts | Suzuki, Heck, or Buchwald-Hartwig Couplings |

Integration of Machine Learning in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for research and development. chemcopilot.com Machine learning (ML) algorithms, trained on vast databases of chemical reactions, can predict the outcomes of reactions with increasing accuracy. chemcopilot.comacs.org

For a molecule like this compound, the integration of machine learning can accelerate progress in several ways:

Reaction Outcome Prediction: AI models can predict the major products, byproducts, and potential yields for reactions involving this compound under various conditions (e.g., different reactants, catalysts, solvents, and temperatures). acs.org This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving time and resources. chemcopilot.com

Retrosynthesis and Pathway Design: AI-driven tools can propose novel synthetic routes by analyzing the target molecule and working backward to identify potential starting materials and reaction steps. engineering.org.cn This can help uncover more efficient and sustainable pathways that a human chemist might not have considered.

Optimization of Reaction Conditions: Machine learning algorithms can be used to optimize reaction conditions to maximize yield and minimize impurities. By analyzing experimental data, these models can identify the optimal temperature, pressure, and reagent concentrations for a given transformation.

The application of AI is shifting chemical synthesis from a trial-and-error process to a more predictive and data-driven science, which is crucial for the efficient development of complex molecules. researchgate.net

Expansion of Applications in Specialized Chemical Sectors

While this compound is a valuable intermediate, its full potential likely extends beyond its current uses. Its unique substitution pattern makes it an attractive scaffold for creating novel molecules with specialized properties.

Future applications could emerge in the following sectors:

Pharmaceuticals: The presence of a fluorine atom is a common feature in many modern drugs, as it can enhance metabolic stability and binding affinity. chemimpex.com The reactive handles on this compound allow for its incorporation into more complex structures, making it a promising starting point for the discovery of new therapeutic agents. Isomers and related compounds are already used as intermediates in pharmaceutical synthesis. myskinrecipes.comcaming.com

Agrochemicals: Substituted benzaldehydes are important intermediates in the production of herbicides and other crop protection agents. google.cominnospk.com The specific combination of halogens and a nitro group in this molecule could be leveraged to develop new, more effective, and potentially more environmentally benign agrochemicals.

Materials Science and Dyes: The aromatic nitro compound structure is a well-known chromophore. This compound could serve as a building block for novel dyes, pigments, or functional materials. Its derivatives could be explored for applications in electronics or as fluorescent probes for biological imaging, an application noted for similar structures. myskinrecipes.com

The versatility of this compound as a chemical intermediate ensures that as synthetic methodologies become more advanced, its applications in these specialized sectors will continue to expand.

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Nitration-Chlorination | HNO₃/H₂SO₄ → SOCl₂/DMF, 50°C | 65–75 | >90 | Byproduct formation (di-nitro) |

| Carboxylic Acid Reduction | LiAlH(t-Bu)₃, THF, -78°C | 50–60 | >95 | Over-reduction to alcohol |

Basic: How to confirm the molecular structure of this compound?

Methodological Answer:

Structural confirmation requires orthogonal analytical techniques:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve crystal structure to validate regiochemistry and bond angles, especially critical for distinguishing positional isomers (e.g., 2-nitro vs. 3-nitro derivatives) .

- Mass Spectrometry : Exact mass (m/z) confirms molecular formula (C₇H₃ClFNO₃), while fragmentation patterns validate functional groups .

Advanced: How to resolve contradictions in reaction yields reported across different synthetic methods?

Methodological Answer:

Contradictory yields often arise from subtle differences in reaction parameters:

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group stability but may promote side reactions vs. non-polar solvents (e.g., benzene) .

Catalyst Purity : Trace moisture in catalysts (e.g., DMF in chlorination) drastically alters reaction kinetics.

Byproduct Analysis : Use HPLC or GC-MS to quantify impurities (e.g., di-nitrated byproducts) and optimize stoichiometry .

Reproducibility : Standardize reaction monitoring (e.g., in-situ IR for aldehyde formation) to reduce variability .

Advanced: What factors govern regioselectivity during nitration/chlorination of fluoro-benzaldehyde precursors?

Methodological Answer:

Regioselectivity is influenced by:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature directs nitration/chlorination to meta/para positions. Nitro groups further deactivate the ring, favoring specific substitution patterns .

- Steric Hindrance : Bulky substituents (e.g., aldehyde groups) disfavor ortho substitution. Computational modeling (DFT) predicts transition state energies to rationalize observed regiochemistry .

- Reagent Choice : Mixed acids (HNO₃/H₂SO₄) vs. acetyl nitrate yield different nitro positional isomers due to varying electrophilic strengths .

Advanced: How do solvent choices impact the stability and reactivity of this compound?

Methodological Answer:

- Polar Solvents (DMF, DMSO) : Stabilize nitro groups but risk aldehyde oxidation. Use under inert atmospheres (N₂/Ar) to prevent degradation .

- Non-Polar Solvents (Benzene, DCM) : Minimize side reactions but may reduce solubility. Crystallization from DCM/hexane mixtures improves purity .

- Aqueous Workup : Avoid prolonged exposure to water, as nitroaldehydes hydrolyze to carboxylic acids. Use anhydrous MgSO₄ for drying .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) and seal under vacuum.

- Chemical Compatibility : Avoid contact with reducing agents (e.g., NaBH₄) or strong bases to prevent nitro group reduction/elimination .

Advanced: What role does this compound play in medicinal chemistry research?

Methodological Answer:

This compound serves as a versatile intermediate:

- Pharmacophore Development : Nitro and aldehyde groups enable conjugation with amines (Schiff base formation) for bioactive molecule synthesis .

- Antimicrobial Agents : Derivatives show activity against resistant strains; structure-activity relationships (SAR) are explored via nitro→amine reduction .

- Protease Inhibition : The aldehyde moiety acts as a covalent inhibitor in enzyme binding studies (e.g., cathepsin inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products